tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a formyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde, followed by cyclization with a pyridine derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.
Reduction: 3-hydroxymethyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.
Substitution: 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid.
Scientific Research Applications
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives:
tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
tert-butyl 3-phenyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate:
tert-butyl 3-ethoxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Features an ethoxy group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-formylpyrazolo[3,4-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-8(5-4-6-13-10)9(7-16)14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBGNYQLOMUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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